molecular formula C33H26NOP B13823807 (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B13823807
M. Wt: 483.5 g/mol
InChI Key: CWMZMWXTKNWZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is formed by the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a palladium-catalyzed cross-coupling reaction between a halogenated phenyl derivative and diphenylphosphine.

    Chiral Resolution: The chiral centers are resolved using chiral chromatography or crystallization techniques to obtain the desired (4R,5R) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: Reduction reactions can occur at the oxazoline ring, leading to the formation of amino alcohol derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino alcohol derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

(4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is widely used in scientific research due to its versatility:

    Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the formation of enantiomerically pure compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: The compound is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: It is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4S,5S)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4R,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrothiazole

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both the oxazoline and diphenylphosphino groups. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other similar compounds.

Properties

Molecular Formula

C33H26NOP

Molecular Weight

483.5 g/mol

IUPAC Name

[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H

InChI Key

CWMZMWXTKNWZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.